JGB1741

SIRT1 inhibition Biochemical assay IC50

Off-target SIRT2/3 inhibition by non-selective probes like sirtinol confounds SIRT1 mechanistic studies. JGB1741 eliminates this ambiguity with verified >6.7-fold SIRT1 selectivity. • Cell-free SIRT1 IC50 ~15 μM; SIRT2 & SIRT3 IC50 >100 μM - minimal cross-reactivity • MDA-MB-231 antiproliferative IC50 = 512 nM (~88-fold more potent than EX-527 in same line) • Built-in differential control: K562 (1 μM), HepG2 (10 μM), MDA-MB-231 (0.5 μM) • ≥98% purity, 4-year stability at -20°C; ships globally at ambient temperature

Molecular Formula C27H24N2O2S
Molecular Weight 440.6 g/mol
Cat. No. B10766665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJGB1741
Molecular FormulaC27H24N2O2S
Molecular Weight440.6 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)C(=C(S2)N=CC3=C(C=CC4=CC=CC=C43)O)C(=O)NCC5=CC=CC=C5
InChIInChI=1S/C27H24N2O2S/c30-23-15-14-19-10-4-5-11-20(19)22(23)17-29-27-25(21-12-6-7-13-24(21)32-27)26(31)28-16-18-8-2-1-3-9-18/h1-5,8-11,14-15,17,30H,6-7,12-13,16H2,(H,28,31)/b29-17+
InChIKeyCRTIXRJWHKMWCH-STBIYBPSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

JGB1741: Selective SIRT1 Inhibition in Breast Cancer


JGB1741 (ILS-JGB-1741, CAS 1256375-38-8) is a small-molecule inhibitor of the NAD+-dependent deacetylase SIRT1 [1]. It was developed through a medicinal chemistry approach based on the structure of the known SIRT1 inhibitor sirtinol and demonstrates improved SIRT1 inhibitory potency in biochemical assays [1]. JGB1741 exhibits selectivity for SIRT1 over the related isoforms SIRT2 and SIRT3, with IC50 values for SIRT2 and SIRT3 exceeding 100 μM [REFS-1, REFS-2]. The compound has been shown to inhibit the proliferation of human metastatic breast cancer MDA-MB-231 cells and to induce p53-mediated apoptosis, making it a useful tool for investigating SIRT1-dependent pathways in cancer research [REFS-1, REFS-2].

JGB1741 Substitution and Reproducibility Risks


SIRT1 inhibitors exhibit widely divergent biochemical and cellular potency, isoform selectivity profiles, and mechanisms of action. For example, the classical inhibitor sirtinol displays an SIRT1 IC50 of approximately 120–131 μM and also inhibits SIRT2 with an IC50 near 40 μM [REFS-1, REFS-2]. In contrast, JGB1741 achieves SIRT1 inhibition at ~15 μM with negligible activity against SIRT2 and SIRT3 (IC50 >100 μM) [2]. Furthermore, the cellular antiproliferative potency of JGB1741 in MDA-MB-231 breast cancer cells (IC50 = 512 nM) is approximately two orders of magnitude greater than that of EX-527 (IC50 = 45.3 μM) in the same cell line [REFS-3, REFS-4]. These quantitative differences in target engagement and functional effect mean that substituting JGB1741 with another SIRT1 inhibitor without recalibrating dose-response relationships and selectivity controls will yield non-comparable, potentially misleading results.

JGB1741 Comparative Evidence in SIRT1 Inhibition & Breast Cancer


SIRT1 Inhibition Potency Compared to Sirtinol

JGB1741 demonstrates a significantly lower IC50 for SIRT1 inhibition compared to the structurally related inhibitor sirtinol. In cell-free enzymatic assays, JGB1741 inhibits SIRT1 with an IC50 of approximately 15 μM [REFS-1, REFS-2], whereas sirtinol exhibits an IC50 of 120–131 μM under comparable conditions [REFS-1, REFS-3]. This represents an approximate 8- to 9-fold improvement in potency.

SIRT1 inhibition Biochemical assay IC50 Enzyme kinetics

SIRT1 Isoform Selectivity Over SIRT2 and SIRT3

Selectivity profiling reveals that JGB1741 is a weak inhibitor of SIRT2 and SIRT3, with IC50 values greater than 100 μM for both isoforms [REFS-1, REFS-2]. This corresponds to a selectivity window of >6.7-fold for SIRT1 over SIRT2/SIRT3. In contrast, sirtinol inhibits SIRT2 with an IC50 of approximately 40 μM, indicating only ~3-fold selectivity for SIRT1 over SIRT2 [1]. The improved isoform selectivity of JGB1741 reduces confounding effects from SIRT2/3 inhibition in cellular studies.

Isoform selectivity SIRT2 SIRT3 Off-target activity

Antiproliferative Activity in MDA-MB-231 vs. EX-527

In cellular assays using the metastatic breast cancer cell line MDA-MB-231, JGB1741 inhibits proliferation with an IC50 of 512 nM [REFS-1, REFS-2]. By comparison, the potent and highly selective SIRT1 inhibitor EX-527 (selisistat) exhibits an IC50 of 45.3 μM in the same cell line [REFS-3, REFS-4]. This equates to an ~88-fold higher cellular potency for JGB1741, despite EX-527 having a sub-micromolar biochemical IC50 (38–98 nM) [3].

Antiproliferative activity MDA-MB-231 Cell viability Breast cancer

p53-Mediated Apoptosis in MDA-MB-231 Cells

Mechanistic studies demonstrate that JGB1741 treatment (0.01–1 μM) in MDA-MB-231 cells leads to a dose-dependent increase in p53 acetylation at Lys382, a known SIRT1 deacetylation site [1]. This is accompanied by an increased Bax/Bcl2 ratio, cytochrome c release from mitochondria, and PARP cleavage, all hallmarks of the intrinsic apoptotic pathway [REFS-1, REFS-2]. While sirtinol also increases p53 acetylation, the effect occurs at substantially higher concentrations (IC50 values of 43.5–48.6 μM in MCF-7 cells) [2], underscoring JGB1741's superior cellular potency.

Apoptosis p53 acetylation Bax/Bcl2 PARP cleavage

Differential Sensitivity Across Cancer Cell Lines

JGB1741 was evaluated against a panel of three human cancer cell lines and displayed varying antiproliferative IC50 values: 1 μM in K562 (chronic myelogenous leukemia), 10 μM in HepG2 (hepatocellular carcinoma), and 0.5 μM in MDA-MB-231 (metastatic breast cancer) [REFS-1, REFS-2]. This 20-fold range in sensitivity (0.5–10 μM) indicates that MDA-MB-231 cells are particularly vulnerable to SIRT1 inhibition by JGB1741. In comparison, sirtinol shows a narrower range of activity across different cancer types (e.g., IC50 values of 43.5–48.6 μM in MCF-7 breast cancer cells) but lacks the pronounced differential effect observed with JGB1741 [2].

Cell line panel Differential sensitivity K562 HepG2 MDA-MB-231

JGB1741 Application Scenarios


SIRT1-Dependent p53 Acetylation & Apoptosis in TNBC

JGB1741 is particularly well-suited for studies requiring robust, SIRT1-selective inhibition in MDA-MB-231 cells. With a cellular antiproliferative IC50 of 512 nM and well-documented induction of p53-K382 acetylation, Bax/Bcl2 modulation, and PARP cleavage, JGB1741 enables precise dissection of SIRT1's role in p53-mediated apoptosis [1]. Its ~88-fold higher cellular potency compared to EX-527 ensures that phenotypic effects are observed at concentrations unlikely to cause off-target toxicity, making it ideal for mechanistic studies and high-content screening in TNBC [2].

SIRT1 Dependency Screening Across Cancer Cell Lines

The differential sensitivity of JGB1741 across K562 (IC50 = 1 μM), HepG2 (IC50 = 10 μM), and MDA-MB-231 (IC50 = 0.5 μM) cell lines provides a built-in control system for evaluating SIRT1 dependency in cancer . Researchers can use this known response profile to benchmark new cell lines or to compare the effects of genetic SIRT1 modulation against pharmacological inhibition, with MDA-MB-231 serving as a positive control and HepG2 as a low-sensitivity comparator.

SIRT1 Isoform Selectivity Controls for Pathway Studies

Given the documented >6.7-fold selectivity of JGB1741 for SIRT1 over SIRT2 and SIRT3 (IC50 >100 μM), this compound is an optimal choice for experiments where minimizing SIRT2/3 cross-reactivity is critical [3]. For example, in studies examining SIRT1-specific deacetylation of histone H3-K9 or non-histone targets such as PGC-1α, JGB1741 offers a cleaner tool than sirtinol (which inhibits SIRT2 with IC50 ~40 μM) or pan-sirtuin inhibitors like nicotinamide [REFS-4, REFS-5].

Biochemical Assay Development for SIRT1 Screening & SAR

With a well-defined cell-free SIRT1 IC50 of ~15 μM and established purity and solubility parameters (DMSO solubility: 0.2 mg/mL; stability ≥4 years at -20°C), JGB1741 serves as a reliable reference compound for developing and validating SIRT1 enzymatic assays [4]. Its ~8-fold improved potency over sirtinol allows for the construction of more sensitive dose-response curves and the identification of novel inhibitors with greater dynamic range.

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